1-Butanethiol is a linear C4 aliphatic thiol (n-butyl mercaptan) widely utilized as a chemical intermediate and process-control agent in organic synthesis, polymer chemistry, and materials science. Its primary procurement-relevant functions include acting as a chain transfer agent to regulate molecular weight in free-radical polymerizations and serving as a precursor for creating self-assembled monolayers (SAMs) on noble metal surfaces. [1] The specific length and linear structure of its butyl chain are critical determinants of its physical properties, such as volatility and hydrophobicity, which directly influence its performance relative to other short-chain thiols.
Substituting 1-Butanethiol with other alkanethiols, such as ethanethiol or hexanethiol, is often unviable due to the pronounced impact of alkyl chain length on key performance metrics. Properties like surface packing density in SAMs, chain transfer efficiency in polymerization, and volatility do not scale linearly with chain length, making direct substitution a high-risk strategy for process reproducibility. [1] Furthermore, using lower-purity grades can introduce disulfide contaminants (e.g., dibutyl disulfide), which actively interfere with surface-catalyzed reactions and self-assembly processes, leading to inconsistent outcomes and justifying the procurement of high-purity material for sensitive applications. [2]
The stability of SAMs on gold, a critical factor for applications in sensors and corrosion protection, is directly dependent on alkyl chain length. 1-Butanethiol (C4) forms a SAM with a reductive desorption potential of -0.75 V (vs. Ag/AgCl). This indicates significantly greater stability than SAMs from shorter chains like ethanethiol (C2) at -0.95 V, but less rigid packing than those from longer chains like hexanethiol (C6) at -0.65 V. [1] This positions 1-butanethiol as a balanced choice for forming well-ordered yet flexible monolayers.
| Evidence Dimension | SAM Reductive Desorption Peak Potential (vs. Ag/AgCl) |
| Target Compound Data | -0.75 V for 1-Butanethiol (C4) |
| Comparator Or Baseline | Ethanethiol (C2): -0.95 V; Hexanethiol (C6): -0.65 V |
| Quantified Difference | 200 mV more positive (more stable) than C2; 100 mV more negative (less stable) than C6 |
| Conditions | Self-assembled monolayer on Au(111) in 0.1 M KOH solution. |
For applications requiring a stable protective layer without the high crystallinity or potential solubility issues of longer-chain thiols, 1-butanethiol provides a quantifiable stability advantage over shorter-chain analogs.
In polymerization, the chain transfer constant (C_tr) quantifies a thiol's efficiency in controlling polymer molecular weight. For the polymerization of methyl methacrylate (MMA) at 60 °C, 1-butanethiol exhibits a C_tr of 0.67. [1] This is significantly higher than that of the sterically hindered analog, tert-butylthiol (C_tr ≈ 0.16), making it a more efficient control agent. [2] It offers moderate reactivity, differentiating it from more aggressive, longer-chain agents like 1-dodecanethiol, allowing for precise tuning of polymer chain length.
| Evidence Dimension | Chain Transfer Constant (C_tr) |
| Target Compound Data | 0.67 (for 1-Butanethiol) |
| Comparator Or Baseline | tert-Butylthiol: ~0.16 |
| Quantified Difference | Over 4 times more efficient as a chain transfer agent than its branched isomer. |
| Conditions | Free-radical polymerization of methyl methacrylate (MMA) at 60 °C. |
This specific, moderate chain transfer activity allows for predictable control over polymer molecular weight, a critical process parameter that cannot be achieved by substituting with structurally different (e.g., branched) thiols.
1-Butanethiol is a specified precursor in the synthesis of Butafosfan, an organophosphorus compound used as a metabolic stimulant in veterinary medicine. [REFS-1, REFS-2] The synthesis involves the reaction of n-butylamine, acetone, and hypophosphorous acid, where the n-butyl group from a precursor like 1-butanethiol is incorporated into the final active molecule, 1-(butylamino)-1-methylethyl]-phosphonic acid. [1] The use of isomers like sec-butanethiol or tert-butanethiol would result in a different final molecule, making 1-butanethiol a non-interchangeable raw material for this regulated application.
| Evidence Dimension | Role in Synthesis |
| Target Compound Data | Direct precursor for the n-butylamino moiety in Butafosfan. |
| Comparator Or Baseline | Isomeric thiols (sec-butanethiol, tert-butanethiol) would yield incorrect, off-target final products. |
| Quantified Difference | Qualitative: Leads to the correct chemical entity vs. incorrect chemical entities. |
| Conditions | Synthesis of 1-(butylamino)-1-methylethyl]-phosphonic acid (Butafosfan). |
For GMP-compliant synthesis of specific active pharmaceutical ingredients like Butafosfan, 1-butanethiol is the required, non-substitutable starting material, making its procurement essential.
For applications in microelectronics, sensor fabrication, or corrosion inhibition where a stable, well-ordered, but not overly rigid, protective monolayer is required on gold, silver, or copper surfaces. The C4 chain length provides a quantifiable stability advantage over C1-C3 thiols while avoiding the higher packing density and potential dewetting issues of C8+ thiols. [1]
As a process control agent in the free-radical polymerization of acrylics, styrenics, and other vinyl monomers. Its specific chain transfer constant of 0.67 in MMA polymerization allows for the reproducible synthesis of polymers within a target molecular weight range that is difficult to achieve with less active (e.g., tert-butylthiol) or more active (e.g., dodecanethiol) agents. [2]
As a nucleophilic building block for introducing the n-butylthio group into specialty chemicals. It is a documented key intermediate in the synthesis of certain pesticides and veterinary drugs where the specific lipophilicity and structure of the n-butyl group are critical for biological activity, making substitution with other isomers or homologs unfeasible. [3]
Flammable;Irritant